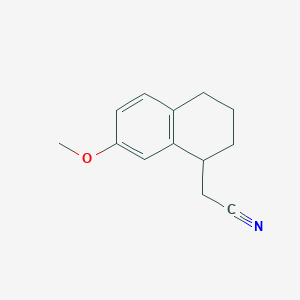
2-(7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)acetonitrile is an organic compound characterized by a naphthalene ring system substituted with a methoxy group and a nitrile group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)acetonitrile typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 7-methoxy-1,2,3,4-tetrahydronaphthalene. This can be achieved through the hydrogenation of 7-methoxy-1-naphthol.
Nitrile Introduction: The nitrile group is introduced via a nucleophilic substitution reaction. This involves the reaction of 7-methoxy-1,2,3,4-tetrahydronaphthalene with a suitable nitrile source, such as cyanogen bromide, under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
2-(7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)acetonitrile can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Strong nucleophiles like sodium methoxide or sodium hydride in polar aprotic solvents.
Major Products
Oxidation: 7-Methoxy-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid.
Reduction: 2-(7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)ethylamine.
Substitution: Various substituted naphthalenes depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)acetonitrile has several applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of pharmacologically active compounds, particularly those targeting neurological pathways.
Materials Science: Used in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: Investigated for its potential effects on cellular signaling pathways and receptor binding.
Mecanismo De Acción
The mechanism of action of 2-(7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)acetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy group can enhance binding affinity through hydrogen bonding or hydrophobic interactions, while the nitrile group can participate in nucleophilic or electrophilic reactions, modulating the compound’s biological activity.
Comparación Con Compuestos Similares
Similar Compounds
2-(7-Methoxy-1-naphthyl)acetonitrile: Lacks the tetrahydro structure, leading to different reactivity and biological activity.
2-(7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)ethanol: Contains a hydroxyl group instead of a nitrile, affecting its solubility and reactivity.
2-(7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)acetaldehyde: Contains an aldehyde group, making it more reactive in condensation reactions.
Uniqueness
2-(7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)acetonitrile is unique due to its combination of a methoxy-substituted naphthalene ring and a nitrile group, which provides a balance of hydrophobic and polar characteristics. This makes it versatile for various chemical transformations and applications in different fields.
Propiedades
Fórmula molecular |
C13H15NO |
|---|---|
Peso molecular |
201.26 g/mol |
Nombre IUPAC |
2-(7-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)acetonitrile |
InChI |
InChI=1S/C13H15NO/c1-15-12-6-5-10-3-2-4-11(7-8-14)13(10)9-12/h5-6,9,11H,2-4,7H2,1H3 |
Clave InChI |
YQWJWBIKGKGCNI-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC2=C(CCCC2CC#N)C=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(1-Methylpiperidin-4-yl)amino]acetamide](/img/structure/B13146201.png)
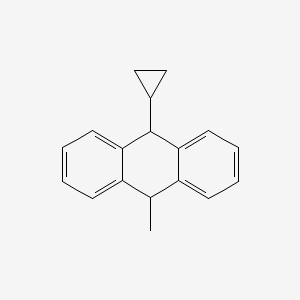
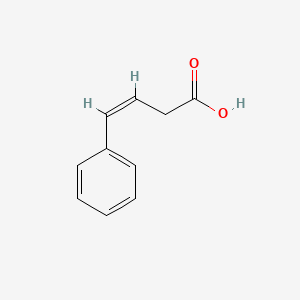

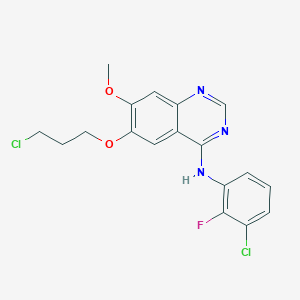
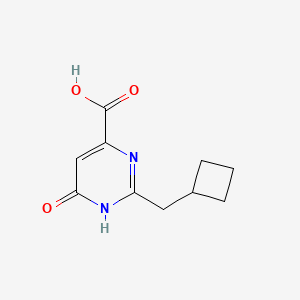
![3-[(2-Chlorophenyl)sulfanyl]-2-methylcyclopentan-1-one](/img/structure/B13146236.png)
![N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-alanyl-L-seryl-L-leucinamide](/img/structure/B13146244.png)

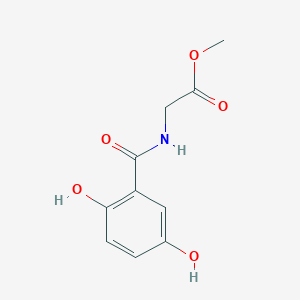

![7-Methoxy-1,2,3,4-tetrahydropyrido[3,4-b]pyrazine](/img/structure/B13146260.png)
![7-Benzyl-4-(2-fluorobenzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13146268.png)
